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Compound of Interest

Compound Name: Dimethyl lauramine oleate

Cat. No.: B1499265 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dimethyl lauramine oleate is the salt formed from the tertiary fatty amine, N,N-dimethyl-1-

dodecanamine (dimethyl lauramine), and the unsaturated fatty acid, (9Z)-octadec-9-enoic acid

(oleic acid).[1][2][3][4] It finds applications in the cosmetics industry as an antistatic agent, hair

conditioning agent, skin conditioning agent, and viscosity controlling agent.[2][5] A thorough

analytical characterization is crucial for quality control, formulation development, and ensuring

the safety and efficacy of products containing this ingredient.

These application notes provide a comprehensive overview of the analytical techniques and

detailed protocols for the characterization of dimethyl lauramine oleate. The methodologies

cover the identification, quantification, and physicochemical properties of this compound.

Physicochemical Properties
A summary of the key physicochemical properties of dimethyl lauramine oleate is presented

in the table below.
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Property Value
Analytical
Technique

Reference

Molecular Formula C32H65NO2 Mass Spectrometry [1]

Molecular Weight 495.9 g/mol Mass Spectrometry [1]

Appearance

Reported as a clear

liquid, though

commercial grades

may vary.

Visual Inspection [6]

Solubility

Soluble in various

organic solvents such

as methanol, ethanol,

acetone, isopropanol,

chloroform, and

toluene.[6]

Soluability Tests

Assay 95.00 to 100.00%
Titration,

Chromatography
[2]

Analytical Workflow for Characterization
A logical workflow for the comprehensive characterization of dimethyl lauramine oleate is

depicted below. This involves a combination of spectroscopic, chromatographic, and titrimetric

methods to elucidate its structure, purity, and physicochemical properties.
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Caption: A comprehensive analytical workflow for the characterization of dimethyl lauramine
oleate.

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

Spectroscopic Analysis
Objective: To identify the characteristic functional groups of dimethyl lauramine oleate,

confirming the presence of both the amine and carboxylate moieties.

Protocol:

Sample Preparation: A small amount of the dimethyl lauramine oleate sample is placed

directly onto the ATR (Attenuated Total Reflectance) crystal.

Data Acquisition:

Instrument: A standard FTIR spectrometer equipped with an ATR accessory.

Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum should be analyzed for characteristic absorption

bands. Key expected peaks include:

~3005 cm⁻¹: C-H stretching of the vinyl group (=C-H).

~2925 and 2855 cm⁻¹: Asymmetric and symmetric C-H stretching of the methylene (CH₂)

and methyl (CH₃) groups in the alkyl chains.[7]

~1710-1740 cm⁻¹: This region is critical. The absence of a strong carboxylic acid C=O

stretch (around 1710 cm⁻¹) and the presence of a carboxylate anion stretch (around 1550-

1610 cm⁻¹) would indicate salt formation.

~1465 cm⁻¹: C-H bending of CH₂ and CH₃ groups.

~1170 cm⁻¹: C-N stretching of the tertiary amine.

Objective: To elucidate the detailed chemical structure of dimethyl lauramine oleate by

analyzing the proton (¹H) and carbon (¹³C) environments.

Protocol:

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable

deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition:

Instrument: A 400 MHz or higher NMR spectrometer.

¹H NMR: Acquire a standard proton spectrum.

¹³C NMR: Acquire a standard carbon spectrum with proton decoupling.

Data Analysis:

¹H NMR:
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Signals around 5.3 ppm are characteristic of the vinyl protons (-CH=CH-) of the oleate

moiety.

A multiplet around 2.2-2.4 ppm can be attributed to the protons on the carbon adjacent

to the carboxylate group.

A singlet around 2.2-2.3 ppm would correspond to the N-methyl protons of the dimethyl

lauramine moiety.

A complex series of signals between 0.8 and 2.1 ppm will represent the aliphatic

protons of both the lauramine and oleate chains. The terminal methyl group protons will

appear as a triplet around 0.9 ppm.

¹³C NMR:

Signals around 128-130 ppm are characteristic of the vinyl carbons.

A signal in the range of 175-180 ppm would indicate the carboxylate carbon.

Signals corresponding to the N-methyl carbons would be expected around 45 ppm.

The aliphatic carbons of both chains will appear in the range of 14-35 ppm.

Objective: To determine the molecular weight of dimethyl lauramine oleate and to study its

fragmentation pattern for structural confirmation.

Protocol:

Sample Introduction: The sample can be introduced via direct infusion or coupled with a

chromatographic system (LC-MS or GC-MS after derivatization of the components).

Ionization Technique: Electrospray ionization (ESI) is suitable for analyzing the intact salt.

Data Acquisition:

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Mode: Both positive and negative ion modes should be used.
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Data Analysis:

Positive Ion Mode: The protonated molecular ion of dimethyl lauramine [M+H]⁺ should be

observed.

Negative Ion Mode: The deprotonated molecular ion of oleic acid [M-H]⁻ should be

observed.

The exact mass measurements can be used to confirm the elemental composition.

Chromatographic Analysis
Due to the salt nature of dimethyl lauramine oleate, it is often advantageous to analyze its

constituent amine and fatty acid components separately using chromatographic techniques.

Objective: To quantify the dimethyl lauramine component and assess its purity. Fatty amines

often require derivatization for good chromatographic performance.[8][9]

Protocol:

Sample Preparation (Derivatization):

Accurately weigh about 10 mg of the dimethyl lauramine oleate sample.

Dissolve the sample in a suitable solvent (e.g., dichloromethane).

Add a derivatizing agent such as trifluoroacetic anhydride (TFAA) and an internal

standard.[9]

Heat the mixture to complete the reaction, then evaporate the excess reagent and solvent

under a gentle stream of nitrogen.[9]

Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for GC

injection.

GC Conditions:

Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
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Column: A polar capillary column suitable for fatty amine analysis (e.g., a wax-type

column).

Injector Temperature: 250 °C.

Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a

higher temperature (e.g., 240 °C) to elute the derivatized amine.

Detector Temperature: 280 °C.

Carrier Gas: Helium.[10]

Data Analysis: The concentration of dimethyl lauramine can be determined by comparing the

peak area of the derivatized analyte to that of the internal standard.

Objective: To quantify the oleic acid component. Derivatization is often employed to enhance

UV detection.[11][12]

Protocol:

Sample Preparation (Derivatization):

Accurately weigh a known amount of the dimethyl lauramine oleate sample.

Hydrolyze the salt to liberate the free fatty acid.

Derivatize the oleic acid with a UV-active labeling agent (e.g., 2,4'-dibromoacetophenone)

in the presence of a catalyst (e.g., triethylamine).[11]

After the reaction, the mixture is ready for HPLC analysis.

HPLC Conditions:

Instrument: HPLC system with a UV detector.

Column: A reversed-phase C18 column (e.g., 5 µm, 150 x 4.6 mm).[13]

Mobile Phase: A gradient of acetonitrile and water containing a small amount of acid (e.g.,

0.1% acetic acid) is commonly used.[13]
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Flow Rate: 1.0-2.0 mL/min.[13]

Detection Wavelength: Dependent on the derivatizing agent used (e.g., 260 nm for

phenacyl esters).

Data Analysis: The concentration of oleic acid is determined by comparing its peak area to a

calibration curve prepared with oleic acid standards.

Titration Methods
Objective: To determine the total basicity of the sample, which corresponds to the amine

content.

Protocol:

Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in a

non-aqueous solvent mixture (e.g., glacial acetic acid).[14][15]

Titration:

Titrant: Standardized perchloric acid in glacial acetic acid (e.g., 0.1 N).[14][15]

Indicator: A potentiometric endpoint using a pH electrode suitable for non-aqueous

titrations is recommended for accuracy.[14]

Calculation: The amine value is calculated in mg KOH/g of the sample.

Objective: To determine the amount of free carboxylic acid present in the sample.

Protocol:

Sample Preparation: Dissolve a known weight of the sample in a suitable solvent mixture

(e.g., a mixture of isopropanol and toluene).

Titration:

Titrant: Standardized potassium hydroxide (KOH) solution in ethanol (e.g., 0.1 N).

Indicator: Phenolphthalein indicator or potentiometric determination.
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Calculation: The acid value is expressed as mg KOH required to neutralize the free acids in

one gram of the sample.

Thermal Analysis
Objective: To assess the thermal stability, decomposition profile, and purity of dimethyl
lauramine oleate.[16][17]

Protocol:

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10

mg) into an appropriate TGA or DSC pan.

TGA Conditions:

Temperature Range: Heat the sample from ambient temperature to a temperature high

enough to ensure complete decomposition (e.g., 600 °C).

Heating Rate: A typical heating rate is 10 °C/min.

Atmosphere: An inert atmosphere (e.g., nitrogen) is used to prevent oxidative degradation.

DSC Conditions:

Temperature Program: A heat-cool-heat cycle can be employed to observe melting,

crystallization, and glass transition events.

Heating/Cooling Rate: 10 °C/min.

Atmosphere: Inert atmosphere (e.g., nitrogen).

Data Analysis:

TGA: The TGA thermogram will show the temperature at which the sample begins to

decompose and the percentage of weight loss at different temperatures.

DSC: The DSC thermogram can reveal the melting point, heat of fusion (which can be

used for purity estimation), and any polymorphic transitions.[17]
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Logical Relationships and Workflows
The following diagram illustrates the logical flow for identifying and quantifying the components

of dimethyl lauramine oleate.
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Caption: Workflow for the separation and quantification of the constituent components of

dimethyl lauramine oleate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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